molecular formula C11H12ClN3O4 B1141085 6-Chloro-7-deazapurine-beta-D-riboside CAS No. 120401-32-3

6-Chloro-7-deazapurine-beta-D-riboside

Cat. No.: B1141085
CAS No.: 120401-32-3
M. Wt: 285.68 g/mol
InChI Key: BFDDOTZWMOKUCD-XUPSQLBYSA-N
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Description

Significance of Nucleoside Analogs as Probes in Molecular Biology and Biochemistry

Nucleoside analogs are synthetic compounds designed to mimic natural nucleosides, the fundamental building blocks of DNA and RNA. Their structural similarity allows them to interact with cellular machinery, particularly enzymes involved in nucleic acid synthesis, thereby interfering with these vital processes. azolifesciences.com This interference is the basis for their widespread use as therapeutic agents, most notably in antiviral and anticancer treatments.

In the realm of molecular biology and biochemistry, nucleoside analogs are powerful probes for dissecting the mechanisms of enzymes like DNA and RNA polymerases. By incorporating these analogs into growing nucleic acid chains, researchers can study enzyme kinetics, substrate specificity, and the intricacies of DNA replication and transcription. For instance, some analogs act as chain terminators, halting the elongation of a DNA or RNA strand upon incorporation, a mechanism exploited in many antiviral drugs. azolifesciences.com Fluorescently labeled nucleoside analogs are also instrumental in techniques such as DNA sequencing and nucleic acid labeling. nih.gov

Furthermore, the study of nucleoside analogs contributes to the development of novel therapeutics. By understanding how structural modifications affect biological activity, scientists can design more potent and selective drugs. The ongoing exploration of these compounds holds promise for expanding the genetic alphabet and for creating new treatments for a wide range of diseases. nih.gov

Structural Characteristics of 6-Chloro-7-deazapurine-beta-D-riboside Relevant to Research Investigations

This compound is a derivative of a purine (B94841) nucleoside where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom. This modification is a defining feature of the 7-deazapurine class of compounds. The structure also includes a chlorine atom at the 6th position of the base and a beta-D-ribose sugar moiety. lgcstandards.comakonscientific.com This compound is recognized as an inhibitor of adenosine (B11128) kinase (ADK). lgcstandards.comscbt.com Its specific chemical properties are detailed in the table below.

PropertyValueSource(s)
IUPAC Name (2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol lgcstandards.comakonscientific.com
Molecular Formula C₁₁H₁₂ClN₃O₄ akonscientific.comscbt.comchemimpex.com
Molecular Weight 285.68 g/mol akonscientific.comscbt.comchemimpex.com
Appearance White to off-white powder chemimpex.com
Synonyms 6-Chloropurine-7-deaza-9-β-D-ribofuranoside chemimpex.com

These structural and chemical characteristics are crucial for its interactions within biological systems and are a key focus of research investigations. The compound is typically stored at 2-8°C. chemimpex.com

Historical Context of 7-Deazapurine Nucleoside Analog Discovery and Early Research

The history of 7-deazapurine nucleoside analogs is rooted in the discovery of naturally occurring members of this class, which exhibited significant biological activity. nih.gov Over the past five decades, more than twenty 7-deazapurine derivatives have been isolated from both terrestrial and marine sources. nih.gov Among the most notable of these are tubercidin, toyocamycin, and sangivamycin, which have demonstrated a broad spectrum of activity and have been pivotal in driving extensive research into the development of new antiviral and anticancer agents. nih.gov

The discovery of the first antiviral nucleoside analog, idoxuridine, in the 1960s marked a significant milestone and paved the way for the synthesis and investigation of numerous other analogs. nih.gov The innate biological potential of the 7-deazapurine scaffold has made it an attractive target for medicinal chemists. nih.gov Researchers have explored modifications at various positions of the 7-deazapurine ring system to enhance biological activity and selectivity. For example, the introduction of different substituents at the 7-position has been a strategy to develop novel analogs with potent antiviral or cytostatic properties. nih.govresearchgate.net The synthesis of compounds like this compound is a continuation of this effort to create new molecular probes and potential therapeutic leads. nih.gov

Properties

CAS No.

120401-32-3

Molecular Formula

C11H12ClN3O4

Molecular Weight

285.68 g/mol

IUPAC Name

(2S,3S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7?,8+,11+/m1/s1

InChI Key

BFDDOTZWMOKUCD-XUPSQLBYSA-N

SMILES

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=CN(C2=C1C(=NC=N2)Cl)[C@@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O

Synonyms

4-Chloro-7-α-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Chloro 7 Deazapurine Beta D Riboside

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods offer a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Enzymes, particularly nucleoside phosphorylases, are instrumental in catalyzing the formation of the glycosidic bond with remarkable precision.

Enzymatic Transglycosylation Utilizing Purine (B94841) Nucleoside Phosphorylases (PNPs)

Enzymatic transglycosylation is a highly efficient method for synthesizing nucleosides. nih.gov This process involves the transfer of a glycosyl group from a donor nucleoside to an acceptor nucleobase, catalyzed by nucleoside phosphorylases (NPs). nih.gov For the synthesis of purine nucleosides like 6-chloro-7-deazapurine-β-D-riboside, Purine Nucleoside Phosphorylases (PNPs) are of particular interest due to their broad substrate specificity. nih.gov

The reaction mechanism consists of two coupled phosphorolysis reactions. nih.gov First, the donor nucleoside is cleaved by inorganic phosphate (B84403) in the presence of PNP to form α-D-ribose-1-phosphate and the corresponding free base. Subsequently, the same enzyme catalyzes the reaction between α-D-ribose-1-phosphate and the acceptor base (e.g., 6-chloro-7-deazapurine) to yield the new target nucleoside with a β-configuration. nih.gov The equilibrium of this reaction is typically shifted toward nucleoside synthesis. nih.gov

Recombinant E. coli PNP is a commonly used biocatalyst for these transformations. researchgate.netseela.net Studies on related 8-aza-7-deazapurine nucleosides have demonstrated the feasibility of this approach, where various 2'-deoxyribonucleosides like 2'-deoxyguanosine (B1662781) or 2'-deoxythymidine serve as the glycosyl donors. researchgate.netseela.net The choice of enzyme is critical, as different PNPs can lead to different regioisomers (e.g., N7, N8, or N9 isomers). nih.gov For 7-deazapurines, glycosylation is desired at the N7 position of the pyrrolo[2,3-d]pyrimidine core.

EnzymeGlycosyl DonorAcceptor BaseProduct
Purine Nucleoside Phosphorylase (PNP)Guanosine (B1672433) / Deoxyguanosine6-chloro-7-deazapurine6-Chloro-7-deazapurine-β-D-riboside / deoxyriboside
Purine Nucleoside Phosphorylase (PNP)Thymidine6-chloro-7-deazapurine6-Chloro-7-deazapurine-β-D-deoxyriboside

This interactive table summarizes the key components in the enzymatic transglycosylation for producing 7-deazapurine nucleosides.

One-Pot Cascade Synthesis Strategies for Nucleoside Analogs

One-pot cascade reactions represent a significant advancement in process efficiency, combining multiple enzymatic steps in a single reaction vessel without isolating intermediates. For the synthesis of nucleoside analogs, a cascade involving three recombinant E. coli enzymes—ribokinase (RK), phosphopentomutase (PPM), and purine nucleoside phosphorylase (PNP)—has been successfully employed for related compounds. researchgate.netseela.net

The cascade begins with the phosphorylation of the sugar (e.g., 2-deoxy-D-ribose) at the 5'-hydroxyl position by ribokinase (RK) to produce 2-deoxy-D-ribofuranose 5-phosphate. seela.net This intermediate is then isomerized by phosphopentomutase (PPM) to generate 2-deoxy-α-D-ribofuranose 1-phosphate. seela.net Finally, purine nucleoside phosphorylase (PNP) catalyzes the condensation of this activated sugar phosphate with the heterocyclic base to form the final 2'-deoxynucleoside. researchgate.netseela.net This one-pot strategy has proven effective for the synthesis of various 8-aza-7-deazapurine 2'-deoxynucleosides and demonstrates a powerful methodology applicable to the synthesis of 6-chloro-7-deazapurine-β-D-riboside. seela.net

Chemical Synthesis Routes and Methodological Innovations

Chemical synthesis remains a cornerstone for the production of nucleoside analogs, with glycosylation of the nucleobase being the critical step. The Vorbrüggen glycosylation is the most prominent method, though it requires careful optimization to achieve high yields and the correct stereochemistry.

Nucleobase Glycosylation Techniques

The Vorbrüggen glycosylation is a widely used method for the synthesis of N-nucleosides. nih.gov The reaction involves coupling a silylated heterocyclic base with a protected sugar derivative, typically a 1-O-acylated ribose, in the presence of a Lewis acid catalyst. nih.gov For the synthesis of 6-chloro-7-deazapurine-β-D-riboside, the nucleobase 6-chloro-7-deazapurine is first silylated, commonly with N,O-bis(trimethylsilyl)acetamide (BSA), to enhance its solubility and nucleophilicity. nih.gov This silylated base is then reacted with a protected ribose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. nih.govnih.gov

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a frequently used Lewis acid catalyst for this reaction. nih.gov However, the low reactivity of the 6-chloro-7-deazapurine base can lead to low yields. nih.gov To overcome this, an optimized procedure involves using a more reactive, halogenated nucleobase, such as 6-chloro-7-iodo-7-deazapurine. nih.govnih.gov The iodinated derivative, prepared by treating 6-chloro-7-deazapurine with N-iodosuccinimide (NIS), shows improved reactivity under Vorbrüggen conditions. nih.gov Despite this optimization, challenges can remain, including the formation of major by-products arising from the reaction solvent competing as a nucleophile. nih.gov

NucleobaseRibose DerivativeCatalyst / Silylating AgentSolventYieldReference
6-chloro-7-iodo-7-deazapurine1-O-Ac-2,3,5-tri-O-Bz-riboseTMSOTf / BSAAcetonitrileNot specified nih.gov
6-chloro-7-iodo-7-deazapurinePerbenzoylated 2-methyl-riboseTMSOTf / DBUAcetonitrile20-48% nih.gov

This interactive table outlines various reported conditions for the Vorbrüggen glycosylation to synthesize 7-deazapurine nucleosides.

A crucial aspect of nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1') to obtain the biologically active β-isomer exclusively. The Vorbrüggen glycosylation method is highly effective in achieving this stereoselectivity. The generally accepted mechanism involves the participation of the acyl protecting group at the C2' position of the ribose sugar.

During the reaction, the Lewis acid activates the sugar by facilitating the departure of the 1-O-acetyl group, leading to the formation of a cyclic acyloxonium ion intermediate. The silylated nucleobase then attacks the anomeric carbon (C1'). Due to the steric hindrance imposed by the cyclic intermediate on the α-face of the ribose ring, the nucleobase is directed to attack from the opposite, β-face. This neighboring group participation ensures the formation of the N-glycosidic bond with the desired β-configuration. mdpi.com This principle is fundamental to the successful synthesis of 6-chloro-7-deazapurine-β-D-riboside and other β-D-ribonucleosides via this method. nih.govnih.gov The resulting product has the trans-configuration between the C2'-substituent and the nucleobase at C1'.

Functionalization and Modification at the 7-Deazapurine Core

The 7-deazapurine core of 6-Chloro-7-deazapurine-β-D-riboside is amenable to a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. Key strategies involve sequential or combined modifications at the C6 and C7 positions.

The chlorine atom at the C6 position of the 7-deazapurine ring is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is widely exploited to introduce a range of functional groups, most commonly amino and alkoxy moieties.

Displacement of the C6-chloro group with various primary or secondary amines is a straightforward method to produce N6-substituted 7-deazaadenosine analogues. nih.gov This reaction typically proceeds smoothly, although for less nucleophilic amines like aniline, the addition of a promoter such as silver triflate (AgOTf) may be necessary to facilitate the coupling. nih.gov Similarly, reaction with alkoxides can introduce 6-alkoxy substituents, which have been shown to be active in some biological contexts. uochb.cz This direct substitution provides a facile route to a primary point of diversification for this class of nucleosides.

Table 1: Examples of Nucleophilic Substitution at the C6 Position

NucleophileResulting C6-SubstituentProduct ClassReference
Primary/Secondary Amines (e.g., Benzylamine)-NHR / -NR2N6-Substituted 7-Deazaadenosine Analogues nih.gov
Aniline-NHPhN6-Aryl-7-Deazaadenosine Analogues nih.gov
Alkoxides (e.g., Methoxide)-OR6-Alkoxy-7-deazapurine Ribonucleosides uochb.cz

The C7 position of the pyrrolo[2,3-d]pyrimidine ring is a key site for introducing diversity, as it has no counterpart in the natural purine system. nih.gov A common strategy involves an initial halogenation step to create a reactive handle for subsequent cross-coupling reactions.

Halogenation : Direct halogenation of the 7-deazapurine core is readily achieved. Iodination at the C7 position is a frequently employed transformation, typically using N-iodosuccinimide (NIS) in a solvent like DMF. nih.govnih.gov This reaction can be performed on the 6-chloro-7-deazapurine base before glycosylation or on the pre-formed nucleoside. nih.govscispace.com The resulting 7-iodo derivative is a versatile intermediate for further modifications. nih.gov Fluorination has also been accomplished using reagents like Selectfluor. researchgate.net

Alkynylation : The 7-iodo group installed via halogenation serves as an excellent substrate for palladium-catalyzed Sonogashira cross-coupling reactions. This allows for the introduction of terminal alkynes, yielding 7-alkynyl-7-deazapurine nucleosides. nih.gov To achieve this, the 7-iodo nucleoside is coupled with a desired alkyne in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). nih.govacs.org

Arylsulfanylation : A method for the direct C-H sulfenylation at the C7 position has been developed using a copper-catalyzed reaction. researchgate.net This transformation involves reacting a 7-deazapurine with an aryl disulfide in the presence of a copper catalyst, leading to the formation of 7-arylsulfanyl derivatives. This approach bypasses the need for pre-functionalization with a halogen. researchgate.net

Table 2: Key Derivatization Reactions at the C7 Position

Reaction TypeKey ReagentsC7-Substituent IntroducedReference
IodinationN-Iodosuccinimide (NIS)Iodo (-I) nih.govnih.gov
Alkynylation (Sonogashira)Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalystAlkynyl (-C≡CR) nih.govacs.org
ArylsulfanylationAryl Disulfide, Cu CatalystArylsulfanyl (-SAr) researchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable tools for diversifying the 6-Chloro-7-deazapurine-beta-D-riboside scaffold at both the C6 and C7 positions. nih.govd-nb.info These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, introducing a vast array of aryl, heteroaryl, and alkynyl moieties.

The Sonogashira reaction is a prominent example, primarily used to functionalize the C7 position after it has been converted to a halide (typically iodide). nih.govresearchgate.net This reaction couples the 7-iodo intermediate with terminal alkynes. nih.gov

The Suzuki reaction is another powerful tool, often employed to introduce aryl or heteroaryl groups. While Suzuki couplings can be performed at the C7-halo position, they are also effective at the C6-chloro position, sometimes showing chemoselectivity with preferential reactivity at C6. d-nb.inforesearchgate.net The ability to perform sequential cross-coupling reactions—for instance, a Sonogashira coupling at C7 followed by a Suzuki coupling at C6, or two consecutive Suzuki reactions—allows for the synthesis of complex, di-substituted 7-deazapurine nucleosides. d-nb.inforesearchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling for Core Diversification

Reaction NamePositionTypical SubstrateGroup IntroducedReference
Sonogashira CouplingC77-Iodo-7-deazapurine derivativeAlkynyl nih.govresearchgate.net
Suzuki CouplingC66-Chloro-7-deazapurine derivative(Het)Aryl d-nb.inforesearchgate.net
Suzuki CouplingC77-Iodo-7-deazapurine derivative(Het)Aryl d-nb.info

Sugar Moiety Modifications and Their Synthetic Access

Modification of the sugar portion of the nucleoside is a critical strategy for modulating biological activity, metabolic stability, and cell uptake. The synthesis of sugar-modified analogues of 6-Chloro-7-deazapurine-β-D-riboside is typically achieved through a convergent synthesis where a modified sugar is coupled with the heterocyclic base.

The most common method for this coupling is the Vorbrüggen glycosylation. nih.govnih.gov In this procedure, a silylated 7-deazapurine base (e.g., 6-chloro-7-iodo-7-deazapurine) is reacted with a protected, activated sugar derivative, such as a 1-O-acetyl or 1-bromo sugar, in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.gov

This approach allows for the incorporation of various sugar scaffolds, including:

2'-C-Methyl-ribose : To enhance antiviral activity. nih.gov

2'-Deoxy-2'-fluoro-2'-C-methyl-ribose : A modification known to impart potent anti-HCV activity. nih.govnih.gov

3'-C-Ethynyl-ribose : A scaffold used in the construction of nucleoside libraries to discover new antiproliferative agents. nih.gov

The choice of glycosylation conditions, such as using a pre-formed anion of the nucleobase with reagents like KOH and TDA-1, can also be employed to couple the base with specific modified sugars. nih.gov

Preparation of Phosphoramidite (B1245037) Building Blocks for Nucleic Acid Research

To incorporate modified nucleosides like derivatives of 6-Chloro-7-deazapurine-β-D-riboside into synthetic oligonucleotides, they must first be converted into phosphoramidite building blocks. nih.gov This chemical transformation makes them suitable for use in automated, solid-phase DNA/RNA synthesis. acs.org

The synthetic process generally involves several key steps:

Protection : The 5'-hydroxyl group of the sugar is selectively protected, most commonly with a dimethoxytrityl (DMT) group. Any reactive functional groups on the nucleobase (e.g., exocyclic amino groups) are also protected. acs.org

Phosphitylation : The 3'-hydroxyl group of the 5'-O-DMT protected nucleoside is reacted with a phosphitylating agent. A standard reagent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base. researchgate.net

The resulting 3'-phosphoramidite is a stable, reactive monomer that can be used in standard automated oligonucleotide synthesis cycles. acs.orgnih.gov An activator, such as 5-(benzylthio)-1H-tetrazole (BTT), is used to couple the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. acs.orgnih.gov This methodology allows for the site-specific insertion of custom-designed 7-deazapurine nucleosides into nucleic acid sequences for various applications in chemical biology and diagnostics. nih.gov

Biochemical Mechanisms and Enzymatic Interactions of 6 Chloro 7 Deazapurine Beta D Riboside

Intracellular Metabolism and Phosphorylation Pathways

The biological activity of many nucleoside analogs, including those of the 7-deazapurine class, is dependent on their intracellular conversion to the corresponding nucleotide forms nih.gov.

For nucleoside analogs to exert certain biological effects, they must be phosphorylated intracellularly to their monophosphate, diphosphate, and ultimately triphosphate forms. This process is often a rate-limiting step for their activity nih.gov. The phosphorylation of 7-hetaryl-7-deazaadenosines is a key activation step in cancer cells nih.gov. While the specific phosphorylation of 6-Chloro-7-deazapurine-beta-D-riboside is not explicitly detailed, the general pathway for nucleoside analogs involves sequential phosphorylation. To bypass the initial, often inefficient, monophosphorylation step, prodrug strategies such as creating phosphoramidate (B1195095) derivatives have been employed for other 7-deazapurine ribonucleosides nih.gov.

Intracellular kinases are responsible for the phosphorylation of nucleoside analogs. The efficiency of a nucleoside analog as a substrate for these kinases is a crucial determinant of its biological activity. 7-deazaadenosine derivatives are known to be potent inhibitors of adenosine (B11128) kinases, which can also imply they are recognized and potentially phosphorylated by these enzymes nih.gov. However, poor uptake or alternative metabolic pathways, such as the parallel biosynthesis of adenosine monophosphate by the salvage pathway, can limit the efficacy of some 7-deazapurine ribonucleoside inhibitors nih.govresearchgate.net. The substrate specificity of the various intracellular kinases and phosphorylases dictates the extent to which this compound is converted into its active triphosphate form.

Table 2: Compound Names Mentioned

Compound Name
This compound
6-(hetero)aryl-7-deazapurine ribonucleosides
4-N-(N-cyclopropylcarbamoylmethyl)amino-5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
7-deaza-6-benzylthioinosine
7-hetaryl-7-deazaadenosines
Adenosine

Interference with Nucleic Acid Synthesis Processes

The primary mechanism through which many nucleoside analogs exert their effects is by interfering with the synthesis of DNA and RNA. As a purine (B94841) analog, this compound, upon conversion to its triphosphate derivative, is poised to interact with polymerases and other enzymes central to nucleic acid production.

Inhibition of RNA Polymerases and RNA Synthesis

While direct studies on the inhibitory effects of this compound triphosphate on RNA polymerases are not extensively detailed in publicly available literature, the behavior of structurally related 7-deazapurine analogs provides a strong basis for its potential mechanism. Research on various 7-deazapurine ribonucleoside triphosphates has demonstrated that they can act as substrates for RNA polymerases, including T7 RNA polymerase medchemexpress.com. The interaction with RNA or DNA polymerases is a critical aspect of the biological activity of such nucleoside analogs researchgate.net.

For instance, the related compound 6-chloropurine (B14466) riboside-5'-triphosphate has been identified as an inhibitor of RNA triphosphatase, an enzyme involved in the mRNA capping process, with an IC50 of 2 µM for the GTPase activity of the S. cerevisiae enzyme caymanchem.com. Although this is not direct inhibition of the polymerase's elongation activity, it highlights that modifications to the purine ring can lead to interference with crucial steps in RNA maturation.

Furthermore, studies on other 7-deazapurine derivatives have shown that these molecules can be recognized by viral RNA-dependent RNA polymerases, suggesting a potential for competitive inhibition of the natural nucleotide substrates researchgate.net. The chloro-substitution at the 6-position, combined with the deaza modification at the 7-position, likely alters the electronic distribution and steric properties of the purine ring, which could influence its binding affinity to the active site of RNA polymerases.

Incorporation into Nascent RNA and DNA Strands

A key mechanistic aspect of many nucleoside analogs is their incorporation into growing nucleic acid chains. Studies have shown that intracellular phosphorylation of 7-deazaadenosine derivatives to their triphosphate form can lead to their incorporation into RNA, which is a proposed mechanism for their cytotoxic effects researchgate.net. Similarly, certain 7-deazaadenosine analogs are known to be incorporated into DNA, leading to DNA damage and subsequent apoptosis researchgate.net.

While specific data on the incorporation of this compound is scarce, the enzymatic machinery often exhibits a degree of promiscuity, allowing the incorporation of modified nucleotides. For example, research on T7 RNA polymerase has demonstrated the successful enzymatic synthesis of RNA containing various 7-substituted 7-deazapurine nucleoside triphosphates medchemexpress.com. This suggests that the polymerase can accommodate modifications at the 7-position of the purine ring.

The substitution of guanosine (B1672433) triphosphate (GTP) with 7-deaza-7-modified guanosine triphosphates has been shown to enhance the fidelity of TNA (threofuranosyl nucleic acid) replication, indicating that polymerases can effectively utilize these analogs rsc.org. This body of evidence strongly suggests that this compound, once anabolized to its triphosphate form, is a likely candidate for incorporation into both RNA and DNA strands by cellular polymerases.

Mechanistic Consequences of Analog Incorporation on Nucleic Acid Integrity

The incorporation of a modified nucleotide such as this compound into a nucleic acid strand can have profound consequences on the integrity and function of that molecule. One of the primary effects stems from the alteration of the purine ring structure. The replacement of the nitrogen atom at position 7 with a carbon atom eliminates a key hydrogen bond acceptor site in the major groove of DNA nih.gov.

This seemingly minor change can lead to significant perturbations in the local nucleic acid structure. For instance, studies on 7-deazapurine-containing DNA have revealed alterations in the width of the minor groove and a "softer" conformational rigidity compared to unmodified DNA nih.gov. The absence of the N7 atom also disrupts the normal hydration pattern of the DNA duplex, as the characteristic water molecule that forms a hydrogen bond with the purine N3 atom is absent in the modified structure nih.gov.

From a functional standpoint, the incorporation of such analogs can lead to several outcomes:

Chain Termination: While not an obligate chain terminator due to the presence of a 3'-hydroxyl group, the incorporation of a modified nucleoside can sometimes lead to premature termination of transcription or replication. This can occur if the altered conformation of the primer-template strand at the polymerase active site hinders the addition of the next nucleotide scbt.com.

Altered Protein-Nucleic Acid Interactions: The structural changes induced by the incorporated analog can interfere with the binding of proteins that recognize specific DNA or RNA sequences. This includes transcription factors, DNA repair enzymes, and other regulatory proteins.

Decreased Duplex Stability: Research on 3-deazapurine nucleosides, constitutional isomers of 7-deazapurines, has shown that their incorporation can significantly decrease the thermodynamic stability of base pairing nih.gov. While 7-deazapurines have a less pronounced effect, the chloro-substitution in this compound could further influence duplex stability.

Induction of DNA Damage Response: The presence of an unnatural base can be recognized by the cellular DNA repair machinery, potentially triggering pathways that lead to cell cycle arrest or apoptosis researchgate.net.

The following table summarizes the potential effects of incorporating 7-deazapurine analogs into nucleic acids based on studies of related compounds.

Feature AffectedConsequence of IncorporationReference(s)
Major Groove Elimination of N7 hydrogen bond acceptor site nih.gov
Minor Groove Alteration of groove width and conformational flexibility nih.gov
Hydration Disruption of the normal water molecule network nih.gov
Duplex Stability Potential for decreased thermodynamic stability nih.gov
Enzyme Interaction Possible chain termination; altered recognition by proteins researchgate.netscbt.com

Molecular Recognition and Structural Biology of 6 Chloro 7 Deazapurine Beta D Riboside Interactions

Structural Basis of Compound-Enzyme Interactions (e.g., ADK, PNP)

The three-dimensional architecture of enzyme-ligand complexes provides invaluable insights into the specific molecular contacts that govern binding and inhibition. While a crystal structure of 6-chloro-7-deazapurine-beta-D-riboside specifically bound to ADK or PNP is not publicly available, extensive research on structurally related 7-deazapurine ribonucleosides allows for a detailed inference of its binding mode.

X-ray crystallography has been instrumental in revealing the binding modes of various nucleoside inhibitors to enzymes like ADK and PNP. Studies on human adenosine (B11128) kinase have shown that 7-deazapurine analogs, such as 5-iodotubercidin, occupy the adenosine binding site. nih.gov The 7-deazapurine ring system mimics the natural purine (B94841) base of adenosine, allowing it to form crucial hydrogen bonds and hydrophobic interactions within the active site. The ribose moiety of these inhibitors typically adopts a conformation similar to that of the natural substrate.

In the case of purine nucleoside phosphorylase, crystallographic studies with various inhibitors, including those with modified purine bases, have delineated the key residues involved in substrate recognition. nih.gov For instance, the crystal structure of human PNP in complex with 7-methyl-6-thio-guanosine has provided a detailed map of the active site, highlighting the interactions that stabilize the purine base and the ribose sugar. nih.gov Research on E. coli PNP has shown that 7-deazapurine 2'-deoxyribonucleosides act as competitive inhibitors, with compounds like 6-chloro-7-deazapurine 2'-deoxyribofuranoside exhibiting significant inhibitory activity. nih.gov This suggests that the 6-chloro-7-deazapurine scaffold can effectively bind to the active site of PNP.

Table 1: Inhibitory Constants (Ki) of 7-Deazapurine 2'-Deoxyribofuranosides against E. coli PNP nih.gov

Compound Ki (µM)
6-Chloro-7-deazapurine 2'-deoxyribofuranoside 2.4

The binding of a ligand to an enzyme is often not a simple lock-and-key mechanism but can induce significant conformational changes in the protein. Studies on human adenosine kinase have revealed that the binding of different classes of inhibitors can lead to distinct structural states of the enzyme. nih.gov Specifically, the binding of certain inhibitors can induce a rotation of the small domain of ADK by approximately 30 degrees relative to the large domain. nih.gov This movement alters the shape of the active site, transitioning the enzyme between open and closed conformations, which is critical for catalysis. nih.gov It is highly probable that this compound, as a competitive inhibitor, also influences the conformational state of ADK upon binding, stabilizing a particular conformation that is incompatible with the enzymatic reaction.

Computational Modeling and Molecular Docking Studies

In the absence of experimental crystal structures for the specific compound of interest, computational methods such as molecular docking and molecular dynamics serve as powerful tools to predict and analyze its interactions with biological targets.

Molecular docking simulations have been widely employed to predict the binding orientation of 7-deazapurine nucleosides within the active sites of ADK and PNP. nih.govnih.gov These studies consistently show that the 7-deazapurine core fits into the purine-binding pocket, with the ribose moiety extending into the solvent-exposed region. For this compound, it is predicted that the pyrrolo[2,3-d]pyrimidine ring would form hydrogen bonds with backbone atoms of the enzyme, mimicking the interactions of the natural adenosine or inosine (B1671953) substrates. The chlorine atom at the 6-position is expected to engage in hydrophobic or halogen bonding interactions, potentially enhancing binding affinity.

Docking studies of various purine analogues with cyclooxygenase-2 (COX-2) have demonstrated a wide range of binding affinities, with docking scores for some compounds reaching -8.82 kcal/mol. rsc.org While not the primary target, this indicates the potential for diverse interactions of purine-like scaffolds. For PNP, molecular modeling has been used to understand the structural basis for ligand specificity. nih.gov The binding affinity of inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), and for various 7-deazapurine derivatives, these values can be in the nanomolar to micromolar range, indicating potent inhibition. nih.gov

Table 2: Predicted Binding Affinities of Selected Purine Analogues Against COX-2 rsc.org

Compound Docking Score (kcal/mol)
7-furan triazolo-triazine -8.82
7-(2-hydroxy phenyl) triazolo-triazine -7.82

Molecular Mimicry of Natural Nucleosides in Biomolecular Recognition

The biological activity of this compound is fundamentally based on its ability to act as a molecular mimic of natural purine nucleosides like adenosine and inosine. nih.gov This mimicry allows it to be recognized by enzymes involved in purine metabolism. The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon, is a key structural feature. This substitution creates a pyrrolopyrimidine core that is isosteric to the natural purine ring but has altered electronic properties and metabolic stability.

This molecular mimicry enables 7-deazapurine nucleosides to be substrates for enzymes like adenosine kinase, leading to their intracellular phosphorylation. nih.gov The resulting phosphorylated metabolites can then interfere with various cellular processes, including nucleic acid synthesis, by acting as inhibitors of polymerases or by being incorporated into DNA and RNA. nih.gov The presence of the chlorine atom at the 6-position further modifies its properties, contributing to its specific inhibitory profile against target enzymes.

Cellular Biology and Mechanistic Effects of 6 Chloro 7 Deazapurine Beta D Riboside

Cellular Uptake and Intracellular Distribution

As a nucleoside analog, 6-Chloro-7-deazapurine-beta-D-riboside is structurally similar to natural nucleosides, which suggests it can be recognized and transported into cells. cymitquimica.com However, specific studies detailing the precise mechanisms of its cellular uptake, such as the involvement of specific nucleoside transporters, and its subsequent intracellular distribution are not extensively documented in publicly available literature. Its unique structure, featuring a 7-deaza substitution, is noted to enhance its stability and modify its engagement with intracellular targets. cymitquimica.com

Impact on De Novo Nucleotide Biosynthesis Pathways

The primary established mechanism of this compound is the inhibition of adenosine (B11128) kinase (ADK). ambeed.comscbt.comlgcstandards.com ADK is a key enzyme in the purine (B94841) salvage pathway, which recycles adenosine into adenosine monophosphate (AMP). By inhibiting ADK, the compound interferes with this salvage process. While this points to a clear role in nucleotide metabolism, specific research detailing its direct impact on the de novo nucleotide biosynthesis pathways—the process of synthesizing nucleotides from simpler precursor molecules—is not currently available. The inhibition of salvage pathways can indirectly affect the regulation of de novo synthesis, but the specifics for this compound have not been elucidated.

Modulation of DNA and RNA Homeostasis

As a nucleoside analog, this compound has the potential to interfere with nucleic acid synthesis, a characteristic common to this class of compounds. cymitquimica.com This interference is a proposed mechanism for its potential antiviral and anticancer activities. cymitquimica.com

Effects on Nucleic Acid Elongation and Replication Fidelity

While it is hypothesized that, like other nucleoside analogs, this compound could be phosphorylated within the cell and subsequently compete with natural nucleoside triphosphates for incorporation into DNA or RNA by polymerases, specific studies confirming this and detailing its effects on nucleic acid elongation and the fidelity of replication are not found in the reviewed scientific literature.

Induction of DNA Damage and Activation of Repair Pathways (mechanistic focus)

The potential for nucleoside analogs to be incorporated into DNA is a known mechanism for inducing DNA damage and triggering cellular repair responses. medchemexpress.com However, there is a lack of specific research demonstrating that this compound is incorporated into DNA or directly causes DNA lesions. Consequently, information regarding the activation of specific DNA damage response pathways, such as those involving ATM or ATR kinases, as a direct result of exposure to this compound is not available.

Influence on Cell Cycle Progression and Regulation (mechanistic focus)

Chemical suppliers often categorize this compound under headings related to the cell cycle and DNA damage. ambeed.commedchemexpress.comglpbio.com This classification suggests a potential role in modulating cell cycle progression. Interference with nucleotide pools and DNA replication are processes that typically lead to cell cycle arrest. However, specific experimental data and mechanistic studies focusing on the influence of this compound on cell cycle checkpoints, the activity of cyclin-dependent kinases (CDKs), or other regulatory proteins are not detailed in the available literature.

Data Tables

Table 1: Known Inhibitory Activity of this compound

Target EnzymeActivityCitation
Adenosine Kinase (ADK)Inhibitor ambeed.comscbt.comlgcstandards.com

Structure Activity Relationship Sar Studies and Rational Design of 6 Chloro 7 Deazapurine Beta D Riboside Analogs

Impact of Nucleobase Modifications on Biochemical Mechanisms

Modifications to the 7-deazapurine core are pivotal in defining the biological activity and specificity of its nucleoside analogs. The substituents at positions C6 and C7, as well as the fusion of additional heterocyclic rings, critically modulate their interaction with enzymes and receptors.

The identity of the chemical groups at the C6 and C7 positions of the 7-deazapurine ring is a primary determinant of the analog's inhibitory potency and selectivity against various enzymes, particularly adenosine (B11128) kinases (ADK) and protein kinases.

The C6 position is crucial for interaction with the target enzyme. While the 6-chloro group serves as a versatile synthetic handle for introducing a variety of substituents, its replacement is key to modulating biological activity. For instance, replacing the chlorine with different alkyl, aryl, or hetaryl groups has led to potent inhibitors of both human and Mycobacterium tuberculosis (MTB) ADK. rsc.org However, the introduction of bulky substituents at the C6 position can lead to a loss of cytotoxicity while retaining selective inhibition of MTB ADK. rsc.org In a study of 6-substituted 7-(4-chlorophenyl)-7-deazapurine ribonucleosides, replacing a 6-amino group with a 6-methyl group retained significant activity against Trypanosoma cruzi while improving selectivity. nih.gov

The C7 position, made available by the deaza modification, offers a valuable site for chemical exploration. nih.gov Attaching substituents at this position can lead to improved enzyme binding. nih.gov For example, combining a C7-ethynyl or C7-trifluoromethyl group with various N6-substituents on 7-deazaadenosine analogs produced compounds with micromolar affinity for G protein-coupled receptors (GPCRs) like the serotonin (B10506) (5-HT) and sigma (σ) receptors. nih.gov Specifically, an analog with a C7-CF3 group and an N6-benzyl substituent showed submicromolar affinity for the 5-HT2B receptor. nih.gov

The interplay between C6 and C7 substituents is critical. Dual modification can fine-tune the molecule's properties. In one study, combining a 7-ethynyl group with an N6-benzyl substituent resulted in moderate affinity for σ1/σ2 receptors. nih.gov Research on 7-substituted 6-methyl-7-deazapurine ribonucleosides has yielded compounds with activity against Mycobacterium bovis and Hepatitis C virus (HCV). nih.gov

Table 1: Impact of C6 and C7 Substitutions on Biological Activity

Parent Compound C6-Substituent C7-Substituent Target Observed Activity Reference
7-Deazaadenosine -NH-Benzyl -CF3 5-HT2B Receptor Ki = 0.50 µM nih.gov
7-Deazaadenosine -NH-Benzyl -Ethynyl σ1/σ2 Receptors Moderate Affinity nih.gov
7-Deazaadenosine -Cl -Iodo Adenosine Kinase Potent Inhibitor nih.gov
7-Deazapurine Ribonucleoside -Methyl -(4-chlorophenyl) Trypanosoma cruzi Retained Activity, Improved Selectivity nih.gov
7-Deazapurine Ribonucleoside -Hetaryl -H Human/MTB ADK Potent Inhibition rsc.org

This table is interactive. Click on the headers to sort the data.

Extending the 7-deazapurine scaffold by fusing additional heterocyclic rings creates tricyclic and tetracyclic nucleosides with novel properties and altered molecular interactions. uochb.czcuni.cz This strategy significantly expands the chemical space and can lead to compounds with distinct biological profiles. uochb.cz

The nature of the fused ring system dictates the resulting biological activity. For example:

Thieno-fused 7-deazapurine nucleosides have demonstrated potent cytostatic activities, with some exhibiting nanomolar concentrations. uochb.cznih.gov The mechanism for these compounds often involves phosphorylation and subsequent incorporation into DNA, leading to DNA damage and apoptosis. uochb.cz

Benzo-fused (pyrimidoindole) nucleosides were generally non-cytotoxic but showed micromolar activity against RNA viruses such as HCV and Dengue virus. uochb.cz

Pyrazolo-fused deazapurine ribonucleosides, particularly methyl, amino, and methylsulfanyl derivatives, exerted submicromolar cytotoxic effects on cancer cell lines and showed antiviral activity against HCV. cuni.cz

Pyrido-fused and pyrrolo-fused analogs have also been synthesized and shown to be nanomolar cytostatics. uochb.cz

The synthesis of these complex fused systems can be challenging, often requiring multi-step heterocyclization or advanced methods like C-H functionalization followed by cross-coupling reactions. uochb.cznih.govnih.gov A serendipitous discovery showed that an N6-benzyl-7-ethynyl-7-deazaadenosine analog could undergo an intramolecular cyclization to form a tricyclic system, though this reaction was sensitive to the electronic properties of the purine (B94841) core. nih.gov Some of these fused analogs, such as phenyl- and thienyl-substituted thieno-fused derivatives, also exhibit fluorescence, making them useful as molecular probes. nih.govacs.org

Influence of Sugar Moiety Modifications on Cellular and Molecular Interactions

Alterations to the ribose sugar of 6-chloro-7-deazapurine-beta-D-riboside are critical for determining its conformational preferences, metabolic stability, and ultimately, its biological activity. Stereochemistry and substitutions at the 2', 3', and 5' positions profoundly impact how these analogs interact with cellular machinery.

The stereochemistry of the sugar is a fundamental aspect of nucleoside design. Naturally occurring nucleosides exist in the β-D configuration. mdpi.com Synthetic analogs in the "unnatural" β-L configuration, known as L-nucleosides or spiegelmers, are often resistant to degradation by cellular enzymes, which are stereospecific for D-isomers. mdpi.com This increased metabolic stability can be a significant advantage.

The synthesis of both β-D- and β-L-2'-deoxy-7-deazapurine nucleosides has been achieved through stereoselective glycosylation methods, allowing for a direct comparison of their biological activities. researchgate.net While D-isomers are typically recognized by cellular kinases for activation (phosphorylation), L-isomers can sometimes interact with different targets or inhibit enzymes through alternative mechanisms. The choice between a β-D and a β-L configuration is a key strategic decision in designing nucleoside analogs with specific pharmacological profiles. researchgate.netnih.gov

Modifications at the 2', 3', and 5' positions of the ribose ring influence the sugar's pucker (the balance between N-type and S-type conformations), nuclease stability, and ability to be phosphorylated by kinases. nih.govresearchgate.net

2' Position: The 2'-hydroxyl group is a common site for modification.

2'-Fluoro substitution: Introducing a fluorine atom at the 2' position, particularly in the arabino configuration (2'-F-ara), can enhance biological activity. This modification shifts the sugar conformation from the S-pucker (South) towards the N-pucker (North). rsc.org Several 2'-modified 7-deazapurine analogs, including those with 2'-C-methyl or 2'-C-methyl-2'-fluoro groups, have shown potent antiviral activity against HCV. nih.gov

2'-Deoxy: The absence of the 2'-hydroxyl group, creating a 2'-deoxyribonucleoside, is a defining feature of DNA. Analogs based on this sugar are often substrates for DNA polymerases. nih.gov

2'-O-Methylation: This common natural modification increases resistance to nucleases and can improve binding affinity to target RNA. mdpi.combeilstein-journals.org

3' Position: The 3'-hydroxyl is essential for the formation of the phosphodiester bond during nucleic acid synthesis. Modifications at this position often act as chain terminators. 2',3'-dideoxyribonucleosides, which lack both hydroxyls, are a classic example of this strategy. researchgate.net

5' Position: The 5'-hydroxyl is the primary site of phosphorylation, the first step in the activation of most nucleoside analogs.

Modifications here can dramatically affect substrate efficiency for kinases. For example, 5'-deoxy analogs of 7-deazaadenine derivatives were shown to be robust inhibitors of adenosine kinase. nih.gov

Replacing the 5'-hydroxyl with other groups or converting it into an ester can modulate selectivity and cell permeability. nih.gov

Conformationally "locked" nucleosides, where the sugar's flexibility is restricted by a bridge (e.g., between the 2' and 4' carbons to create (S)- and (N)-methanocarba analogs), are a powerful tool. nih.govmdpi.com These rigid analogs force the sugar into a specific pucker (S-type or N-type), which can optimize binding to an enzyme's active site. nih.gov For instance, both (S)- and (N)-methanocarba derivatives of 7-deazaadenosine have been synthesized and shown to be potent inhibitors of human adenosine kinase. nih.gov

Table 2: Effect of Ribose Modifications on 7-Deazapurine Analog Properties

Modification Type Specific Modification Effect on Sugar/Molecule Resulting Biological Impact Reference
Stereochemistry β-L configuration Increased resistance to enzymatic degradation Potential for longer-lasting activity mdpi.comresearchgate.net
2' Position 2'-Fluoro (arabino) Shifts sugar pucker towards N-type Enhanced antiviral activity rsc.org
2' Position 2'-C-Methyl Potent anti-HCV activity nih.gov
3' Position 3'-Deoxy (dideoxy) Prevents phosphodiester bond formation Chain termination of nucleic acid synthesis researchgate.net
5' Position 5'-Deoxy Prevents primary phosphorylation Can still result in potent enzyme inhibition (e.g., ADK) nih.gov
Conformational Lock (N)-Methanocarba Restricts sugar to N-type pucker Potent inhibition of human adenosine kinase nih.gov

This table is interactive. Click on the headers to sort the data.

Design Principles for Developing Mechanistic Probes and Tools

The 7-deazapurine scaffold is not only a source of therapeutic candidates but also a versatile platform for creating chemical probes to study biological processes. rjeid.comnih.gov The design of these tools hinges on incorporating specific functionalities while retaining affinity for the biological target.

A key principle is the introduction of reporter groups or reactive handles via the C7 position, which is unique to the deazapurine core and often points into the major groove of a nucleic acid duplex, minimizing interference with Watson-Crick base pairing. nih.govnih.gov

Fluorescent Probes: Fusing aromatic rings (e.g., thieno- or phenyl-) to the deazapurine core can create nucleosides that are inherently fluorescent. nih.govacs.org These can be incorporated into oligonucleotides to study nucleic acid structure, dynamics, and interactions without the need for a bulky external dye. For example, a phenyl-thieno-fused 7-deazapurine 2'-deoxyribonucleoside exhibited a high fluorescence quantum yield, making it suitable for creating labeled DNA. nih.govacs.org

Click Chemistry Handles: Introducing a small, reactive group like an ethynyl (B1212043) substituent at the C7 position allows for post-synthetic modification using "click chemistry." nih.gov For example, a 7-ethynyl-8-aza-7-deazaadenosine analog was incorporated into an RNA strand and then reacted with various azides to attach a wide range of functionalities, creating a library of modified RNAs from a single precursor. nih.gov This approach is highly efficient for probing RNA-protein interactions or labeling RNA for imaging.

Target-Specific Inhibitors: Rational design based on the crystal structures of enzymes complexed with 7-deazapurine inhibitors allows for the optimization of probes. By understanding the specific interactions in the active site, substituents can be designed to enhance affinity and selectivity. For instance, based on the known binding mode of inhibitors in human adenosine kinase, conformationally locked (S)- and (N)-methanocarba analogs were designed as potent and specific inhibitors to probe the role of adenosine in disease models. nih.gov

The development of these molecular tools enables a deeper understanding of enzyme mechanisms, cellular pathways, and the structural biology of nucleic acids, complementing the therapeutic applications of 7-deazapurine analogs.

Advanced Analytical and Spectroscopic Methodologies in Research on 6 Chloro 7 Deazapurine Beta D Riboside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-Chloro-7-deazapurine-beta-D-riboside. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

In a representative study on a related compound, 6-chloro-7-iodo-7-deazapurine, the precursor to a series of ribonucleoside analogues, ¹H NMR spectroscopy in deuterated methanol (B129727) (CD₃OD) revealed characteristic signals for the purine (B94841) and pyrrole (B145914) protons. nih.gov For instance, a singlet at δ 8.55 ppm can be attributed to the H-2 proton of the pyrimidine (B1678525) ring, while a singlet at δ 7.72 ppm corresponds to the H-5 proton of the pyrrole ring. nih.gov Similarly, ¹³C NMR provides a detailed carbon skeleton map, with signals for the aromatic carbons and the ribose sugar moiety appearing at distinct chemical shifts. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, confirming the precise structure of the 6-chloro-7-deazapurine core and its glycosidic linkage to the beta-D-riboside. The conformation of the ribose sugar ring, a critical determinant of the nucleoside's biological activity, can be assessed through the analysis of coupling constants (J-values) in high-resolution ¹H NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 6-Chloro-7-deazapurine Precursor Data adapted from a study on 6-chloro-7-iodo-7-deazapurine. nih.gov

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-28.55 (s)-
H-57.72 (s)-
C-2-151.7
C-4-151.6
C-5-133.5
C-6-150.2
C-7a-116.3
C-5 (Iodo-substituted)-50.1

s = singlet

Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for identifying its metabolites in biological systems. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the molecular formula, C₁₁H₁₂ClN₃O₄. nih.gov

When coupled with liquid chromatography (LC-MS), this technique becomes a cornerstone for metabolite profiling studies. The fragmentation pattern of the parent ion in tandem mass spectrometry (MS/MS) experiments provides structural information on the metabolites. For nucleosides, characteristic fragmentation includes the cleavage of the glycosidic bond, resulting in ions corresponding to the sugar moiety and the 7-deazapurine base. The study of these fragmentation pathways is essential for the structural elucidation of metabolites formed through processes such as phosphorylation, oxidation, or conjugation.

While specific metabolite profiling studies on this compound are not extensively published, the general approach involves incubating the compound with liver microsomes or in whole-cell systems, followed by LC-MS/MS analysis to detect and identify modified forms of the parent compound.

Table 2: Key Mass Spectrometric Data for a 6-Chloro-7-deazapurine Precursor Data adapted from a study on 6-chloro-7-iodo-7-deazapurine. nih.gov

Parameter Value
Ionization ModeESI⁺
Molecular FormulaC₆H₃ClIN₃
Calculated m/z (M+H)⁺279.91
Observed m/z (M+H)⁺280

Chromatographic Separations (e.g., HPLC, UPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental for the analysis of this compound. These techniques are routinely used to assess the purity of synthesized batches and to quantify the compound in various matrices. Due to the polar nature of nucleosides, reversed-phase HPLC is a common analytical method.

A typical HPLC method for nucleoside analysis might employ a C18 column with a gradient elution system. protocols.io For instance, a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile) can effectively separate the target compound from impurities and related substances. protocols.io UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov

The purity of this compound is often determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected by a UV detector, typically at a wavelength around 260 nm where the purine ring exhibits strong absorbance. protocols.io

Table 3: Illustrative HPLC Conditions for Nucleoside Analysis

Parameter Condition
Column C18 reversed-phase, 250 mm x 4.6 mm, 3 µm particle size
Mobile Phase A 20 mM Ammonium Acetate, pH 5.4
Mobile Phase B HPLC-grade Methanol
Gradient 0% B to 25% B over 16 minutes
Flow Rate 0.5 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Adapted from a general nucleoside analysis protocol. protocols.io

Spectrophotometric and Fluorimetric Assays for Biochemical Activity Measurement

Spectrophotometric and fluorimetric assays are crucial for measuring the biochemical activity of this compound, particularly its inhibitory effect on adenosine (B11128) kinase (ADK). These assays are often designed to monitor the consumption of a substrate or the formation of a product in the enzymatic reaction.

A common spectrophotometric assay for kinase activity involves coupling the kinase reaction to a second reaction that produces a chromogenic product. For example, the ADP produced by adenosine kinase can be used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration can be monitored by the change in absorbance at 340 nm.

Fluorimetric assays can offer higher sensitivity. nih.gov For instance, a fluorescence-based kinase binding assay can be developed by labeling the kinase with a fluorophore in a strategic position, such as the activation loop. acs.org The binding of an inhibitor like this compound can induce a conformational change in the enzyme, leading to a change in the fluorescence signal of the probe. acs.org This allows for the determination of binding affinity (Kd) and kinetic parameters. acs.org

Application of Biophysical Techniques for Molecular Interaction Studies (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the molecular interactions between this compound and its protein target, adenosine kinase. nottingham.ac.uk

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding and dissociation kinetics of molecules in real-time. reichertspr.com In a typical SPR experiment, adenosine kinase is immobilized on a sensor chip, and solutions of this compound at various concentrations are flowed over the surface. The binding of the compound to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance signal. Analysis of the resulting sensorgrams provides the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding of a ligand to a protein. nih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing adenosine kinase. The heat released or absorbed during the binding event is measured. The resulting data can be analyzed to determine the binding affinity (Kₐ), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov This provides a complete thermodynamic profile of the interaction.

Table 4: Biophysical Parameters Obtainable from SPR and ITC

Technique Parameters Determined
Surface Plasmon Resonance (SPR) Association rate constant (kₐ), Dissociation rate constant (kₑ), Equilibrium dissociation constant (Kₑ)
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₐ), Stoichiometry (n), Enthalpy of binding (ΔH), Entropy of binding (ΔS)

Future Directions and Emerging Research Avenues for 6 Chloro 7 Deazapurine Beta D Riboside

Development of Novel Mechanistic Probes for Nucleic Acid Research

6-Chloro-7-deazapurine-beta-D-riboside serves as a foundational scaffold for developing sophisticated molecular probes to investigate the complex processes involving nucleic acids. Its known ability to interfere with nucleic acid synthesis and act as an inhibitor of enzymes like adenosine (B11128) kinase (ADK) provides a solid starting point for creating more specialized tools. cymitquimica.comscbt.com

Future research should focus on derivatizing the core molecule to incorporate reporter groups, such as fluorescent tags, biotin, or photo-cross-linking agents. These modified analogs could be used to:

Visualize Enzyme-Substrate Interactions: Fluorescently-labeled versions could allow for real-time tracking of the analog's binding to target enzymes like viral RNA-dependent RNA polymerases (RdRp) or cellular kinases within living cells, providing spatial and temporal information on their activity. frontiersin.org

Identify Binding Partners: Analogs equipped with photo-activatable cross-linking groups could be used in "pull-down" experiments to covalently trap and subsequently identify their protein binding partners from cell lysates, potentially uncovering new targets and mechanisms of action.

Probe Nucleic Acid Structures: The 7-deaza modification alters the electronic properties and hydrogen bonding potential of the purine (B94841) base. Analogs can be incorporated into synthetic oligonucleotides to probe the structural and functional importance of the N7 atom of purines in DNA and RNA structures, such as G-quadruplexes or ribozymes.

Elucidation of Unexplored Biochemical Pathways Modulated by This Analog

While the inhibitory effect of this compound on adenosine kinase is established, its full spectrum of biological activity is likely much broader. scbt.com The structural similarity to adenosine suggests it could interact with a range of purine-binding proteins. Future research is needed to move beyond known targets and explore novel biochemical pathways modulated by this compound.

Key research questions include:

Kinetoplastid Parasite Metabolism: Kinetoplastid parasites, the causative agents of diseases like leishmaniasis and Chagas disease, are incapable of de novo purine synthesis and rely on salvaging purines from their host. nih.gov Research has shown that related 7-deazapurine analogs are effective against these parasites. nih.gov A critical future direction is to investigate whether this compound or its derivatives can disrupt specific transporters or enzymes within the unique purine salvage pathways of these organisms.

Antifungal Mechanisms: The compound has demonstrated activity against several plant pathogenic fungi, including Cochliobolus miyabeanus and Pyricularia oryzae. medchemexpress.com The precise biochemical pathways inhibited in these fungi remain largely uncharacterized. Elucidating these mechanisms could reveal novel antifungal targets applicable to both agriculture and medicine.

Kinome Profiling: A broad screening of the compound against a panel of human kinases could identify off-target effects or new primary targets beyond adenosine kinase. This could reveal unexpected therapeutic potential or explain unforeseen biological activities.

Integration with Systems Biology Approaches to Map Cellular Networks

To comprehend the full impact of this compound on a cell, research must move from a single-target perspective to a holistic, network-level analysis. Systems biology, which combines high-throughput experimental data with computational modeling, provides the ideal framework for this endeavor.

Integrating multi-omics technologies—such as transcriptomics (RNA-seq), proteomics, and metabolomics—can map the global cellular response to the compound. For instance, upon inhibiting adenosine kinase, the cellular levels of adenosine and its metabolites will be altered. A systems biology approach would not only confirm this but also reveal the downstream consequences on interconnected pathways, such as energy metabolism, signal transduction, and gene expression. This comprehensive view is essential for understanding the compound's complete mechanism of action and for predicting its broader physiological effects.

Table 1: Hypothetical Systems Biology Workflow for this compound

Phase Technique Objective Expected Outcome
1. Data Acquisition Transcriptomics (RNA-seq) To identify genes whose expression is altered by the compound. A list of differentially expressed genes related to stress response, metabolism, and cell cycle.
Proteomics (Mass Spec) To quantify changes in protein abundance and post-translational modifications. Identification of proteins and signaling pathways directly or indirectly affected by the compound.
Metabolomics (LC-MS/GC-MS) To measure changes in the levels of small molecule metabolites. A profile of metabolic shifts, particularly in purine metabolism and central energy pathways.
2. Data Integration & Modeling Bioinformatic Analysis To integrate multi-omics datasets and identify key perturbed nodes. Construction of a drug-response network highlighting key hubs and pathways.

Advanced Computational Chemistry in Predictive Modeling of Molecular Interactions

Computational chemistry offers powerful tools to accelerate the development of next-generation analogs by predicting their behavior at the molecular level. By using the known structure of this compound as a starting point, computational methods can guide the rational design of new compounds with improved potency and selectivity.

Key computational approaches include:

Molecular Docking: This technique can predict the binding pose and affinity of the analog and its derivatives within the active site of target proteins like adenosine kinase or viral polymerases. This allows for the virtual screening of large libraries of potential analogs before committing to their chemical synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-protein complex over time, providing insights into the stability of the interaction, the role of specific amino acid residues, and any conformational changes induced upon binding.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of the deazapurine ring system, helping to understand how modifications at various positions will affect its reactivity and interaction with a target.

Table 2: Application of Computational Methods in Analog Design

Computational Method Application for this compound Research
Molecular Docking Predict binding modes and affinities to target enzymes (e.g., ADK, RdRp).
Molecular Dynamics (MD) Assess the stability of the ligand-protein complex and identify key interactions.
Free Energy Perturbation (FEP) Accurately predict the change in binding affinity resulting from small chemical modifications.

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity to guide the design of more potent analogs. |

Addressing Challenges in the Design and Synthesis of Next-Generation Analogs

The chemical synthesis of 7-deazapurine nucleosides, including this compound and its derivatives, presents notable challenges that must be overcome to facilitate future research. The key step, known as N-glycosylation, involves coupling the modified purine base (nucleobase) with a ribose sugar derivative.

A significant hurdle is the reduced reactivity of the 7-deazapurine nucleobase compared to standard purines. frontiersin.org Under typical Vorbrüggen glycosylation conditions, which use Lewis acids like TMSOTf, the weakly reactive 6-chloro-7-deaza-7-iodopurine can fail to couple efficiently. frontiersin.orgresearchgate.net This can lead to competing side reactions where the solvent (e.g., acetonitrile) becomes activated and reacts with the sugar intermediate, drastically lowering the yield of the desired product. frontiersin.org

Future research must focus on optimizing these synthetic routes. Potential strategies include:

Exploring Alternative Catalysts and Conditions: Investigating different Lewis acids, bases, and solvent systems to find conditions that promote the desired N-glycosylation without favoring side reactions.

Development of Novel Synthetic Methodologies: Moving beyond classical methods to explore newer cross-coupling technologies or enzymatic synthesis approaches. mdpi.com Enzymes, for instance, can offer exquisite regio- and stereoselectivity, potentially bypassing many of the challenges associated with traditional chemical synthesis.

Improving Purification Techniques: The structural similarity between the desired product and various by-products can complicate purification. Developing more efficient chromatographic or crystallization methods is essential for obtaining highly pure material for biological testing.

Table 3: Summary of Synthesis Challenges and Potential Solutions

Challenge Description Potential Solution(s)
Low Nucleobase Reactivity The 7-deazapurine ring is less nucleophilic than purine, leading to slow or inefficient glycosylation reactions. frontiersin.org Screen alternative catalysts and activating agents; increase reaction temperature or time.
Competitive Side Reactions The reaction solvent (e.g., acetonitrile) can react with the activated ribose sugar, forming a major by-product. frontiersin.org Use a non-nucleophilic solvent; explore enzymatic synthesis in an aqueous buffer. mdpi.com
Stereocontrol Achieving the correct beta (β) anomer of the riboside is critical for biological activity. Use of participating protecting groups on the sugar; enzymatic synthesis which is inherently stereospecific.

| Purification Difficulty | By-products can be structurally similar to the target compound, making separation difficult. | Develop optimized chromatographic methods; design syntheses that allow for purification by crystallization. |

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of 6-Chloro-7-deazapurine-beta-D-riboside as an adenosine kinase inhibitor, and how does this affect cellular adenosine regulation?

  • Methodological Answer : The compound inhibits adenosine kinase, an enzyme critical for phosphorylating adenosine to AMP, thereby increasing intracellular adenosine levels. Elevated adenosine modulates downstream pathways, including nucleotide synthesis and purinergic signaling. To validate this mechanism, researchers can:

  • Conduct in vitro kinase assays using purified adenosine kinase and measure inhibition kinetics (e.g., IC₅₀ values via fluorometric or radiometric assays).
  • Quantify intracellular adenosine accumulation using HPLC or LC-MS in treated vs. untreated cell lines (e.g., cancer or fungal models) .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis involves Pd-catalyzed cross-coupling reactions using halogenated precursors. Key steps include:

  • N-glycosylation : Coupling 6-chloro-7-deazapurine with protected ribose derivatives under anhydrous conditions (e.g., using trimethylsilyl triflate as a catalyst).
  • Deprotection : Remove protecting groups (e.g., acetyl or benzoyl) via alkaline hydrolysis (e.g., NaOH in methanol).
  • Purification : Use silica gel chromatography or recrystallization to isolate the final product. Reaction efficiency depends on solvent choice (DMF or THF) and temperature control .

Q. How does this compound interact with nucleic acid metabolism enzymes, and what experimental approaches can confirm these interactions?

  • Methodological Answer : The compound acts as a substrate analog for enzymes like DNA/RNA polymerases and nucleoside kinases. To study interactions:

  • Perform enzyme kinetics assays with radiolabeled ATP or GTP to assess competitive inhibition.
  • Use X-ray crystallography or molecular docking simulations to map binding sites and affinity.
  • Validate functional impacts via RNA/DNA synthesis inhibition assays in cell-free systems (e.g., measuring incorporation of labeled nucleotides) .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the cytostatic activity of this compound across heterogeneous cancer cell lines?

  • Methodological Answer :

  • Cell Line Selection : Use panels with diverse genetic backgrounds (e.g., NCI-60) to assess potency variability.
  • Dose-Response Analysis : Calculate geometric mean IC₅₀ values (e.g., 16–96 nM in leukemia and solid tumor models) using MTT or ATP-based viability assays.
  • Metabolic Profiling : Monitor intracellular phosphorylation to triphosphate forms via LC-MS, correlating metabolite levels with growth inhibition.
  • Control Experiments : Compare with clofarabine or other nucleoside analogs to benchmark efficacy .

Q. How can structural modifications of this compound enhance its specificity for adenosine kinase over off-target nucleoside kinases?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents at positions 6 (e.g., aryl groups) and 7 (e.g., F or H) to probe steric and electronic effects.
  • Enzyme Selectivity Screening : Test analogs against kinase panels (e.g., deoxycytidine kinase, thymidine kinase) using high-throughput radiometric assays.
  • Computational Modeling : Employ molecular dynamics simulations to predict binding affinities and guide rational design .

Q. How should researchers resolve discrepancies between in vitro enzyme inhibition data and cellular efficacy studies for this compound?

  • Methodological Answer :

  • Assay Optimization : Ensure in vitro conditions (pH, cofactors) mirror intracellular environments.
  • Permeability Assessment : Measure cellular uptake via LC-MS or fluorescent tagging to rule out transport limitations.
  • Rescue Experiments : Supplement cells with exogenous adenosine or nucleosides to test if efficacy is reversed, confirming on-target effects.
  • Multi-Omics Integration : Combine transcriptomics and metabolomics to identify compensatory pathways masking inhibition .

Methodological Best Practices

  • Data Validation : Replicate key findings across independent labs and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays).
  • Reporting Standards : Adhere to guidelines like CONSORT-EHEALTH for transparency in experimental adjustments and participant feedback integration .
  • Ethical Compliance : Use in vitro models for preliminary screens before advancing to animal studies, aligning with NIH and institutional protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.